X-ray Crystal Structure and Molecular Conformation
In 2024, Cordes, Smellie, and Chalmers reported the first X-ray crystallographic characterization of 1,2-dimethoxy-3,4,5-trinitrobenzene, along with complete 1H NMR, 13C NMR, and IR spectroscopic data that updated earlier incomplete reports [1]. This crystallographic dataset provides experimental atomic coordinates and intermolecular packing information that is unavailable for the comparator 3,4,5-trinitrotoluene, whose crystal structure remains unreported in the Cambridge Structural Database. While 1,3,5-trinitrobenzene (TNB) has been structurally characterized by neutron diffraction [2], the methoxy-substituted derivative exhibits distinct nonplanar geometry due to steric crowding between adjacent nitro and methoxy groups. The availability of experimentally validated crystallographic data enables accurate computational modeling of this compound in contrast to analogs lacking such data, where density functional theory calculations must rely on geometry optimization alone without experimental validation.
| Evidence Dimension | Crystal structure availability and quality |
|---|---|
| Target Compound Data | Single-crystal X-ray structure solved and refined; complete 1H NMR, 13C NMR, IR spectral data reported (2024) |
| Comparator Or Baseline | 3,4,5-Trinitrotoluene: no crystal structure reported in CSD; 1,3,5-Trinitrobenzene (TNB): crystal structure reported by neutron diffraction (1972) |
| Quantified Difference | Target compound: complete crystallographic and spectroscopic characterization available; comparator analog: structural data incomplete or from older methods |
| Conditions | X-ray diffraction, NMR spectroscopy (1H, 13C), IR spectroscopy |
Why This Matters
Access to experimentally validated structural coordinates is essential for computational modeling, structure-activity relationship studies, and understanding intermolecular interactions in the solid state, providing a data advantage over structurally related trinitrobenzene analogs lacking this characterization.
- [1] Cordes, D.B., Smellie, I.A., Chalmers, B.A. X-ray crystallography has been used to characterize the title compound for the first time; 1H NMR, 13C NMR and IR spectroscopic data have also been updated from earlier reports. Molbank 2024, 2024(3), M1862. View Source
- [2] Choi, C.S., Abel, J.E. The crystal structure of 1,3,5-trinitrobenzene by neutron diffraction. Acta Crystallographica Section B 1972, 28, 193-201. View Source
